molecular formula C11H18FN3O5 B14173104 1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole CAS No. 922502-74-7

1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole

Cat. No.: B14173104
CAS No.: 922502-74-7
M. Wt: 291.28 g/mol
InChI Key: DXMMIBVRHCJEJK-UHFFFAOYSA-N
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Description

1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole is a synthetic compound with the molecular formula C11H18FN3O5 and a molecular weight of 291.276 g/mol . This compound is characterized by its unique structure, which includes a nitroimidazole core and a fluoroethoxyethoxyethoxyethyl side chain.

Preparation Methods

The synthesis of 1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole typically involves a two-step process . The first step includes the coupling of the ditosylate of di-, tri-, or tetraethylene glycol with 2-nitroimidazole. This is followed by a fluoride substitution reaction to introduce the fluoroethoxy group. The reaction conditions are optimized to achieve high yields, and the final product is purified using standard chromatographic techniques .

Chemical Reactions Analysis

1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like thiols for substitution, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole involves its selective accumulation in hypoxic tissues. The nitroimidazole moiety undergoes bioreduction in the absence of oxygen, leading to the formation of reactive intermediates that bind to cellular macromolecules. This selective binding allows for the visualization of hypoxic regions using PET imaging . The molecular targets include hypoxia-inducible factors and other proteins involved in cellular responses to low oxygen levels .

Comparison with Similar Compounds

1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole can be compared with other nitroimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable tool in medical imaging and cancer research .

Properties

CAS No.

922502-74-7

Molecular Formula

C11H18FN3O5

Molecular Weight

291.28 g/mol

IUPAC Name

1-[2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethyl]-2-nitroimidazole

InChI

InChI=1S/C11H18FN3O5/c12-1-5-18-7-9-20-10-8-19-6-4-14-3-2-13-11(14)15(16)17/h2-3H,1,4-10H2

InChI Key

DXMMIBVRHCJEJK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCOCCOCCOCCF

Origin of Product

United States

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